N,N-bis(2-cyanoethyl)-4-methoxybenzenesulfonamide
Overview
Description
N,N-bis(2-cyanoethyl)-4-methoxybenzenesulfonamide: is an organic compound that features a sulfonamide group attached to a 4-methoxybenzene ring, with two cyanoethyl groups attached to the nitrogen atom of the sulfonamide
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-bis(2-cyanoethyl)-4-methoxybenzenesulfonamide typically involves the reaction of 4-methoxybenzenesulfonyl chloride with N,N-bis(2-cyanoethyl)amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The cyanoethyl groups can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Reduction Reactions: The cyano groups can be reduced to primary amines using reducing agents such as lithium aluminium hydride.
Oxidation Reactions: The methoxy group on the benzene ring can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or sodium methoxide in polar aprotic solvents.
Reduction: Lithium aluminium hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products:
Substitution: Formation of substituted cyanoethyl derivatives.
Reduction: Formation of N,N-bis(2-aminoethyl)-4-methoxybenzenesulfonamide.
Oxidation: Formation of 4-hydroxybenzenesulfonamide derivatives.
Scientific Research Applications
Chemistry: N,N-bis(2-cyanoethyl)-4-methoxybenzenesulfonamide is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It can serve as a building block for the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound can be used to synthesize potential drug candidates. Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties.
Industry: In the materials science industry, this compound can be used in the synthesis of polymers and advanced materials. Its functional groups allow for modifications that can enhance the properties of the resulting materials.
Mechanism of Action
The mechanism of action of N,N-bis(2-cyanoethyl)-4-methoxybenzenesulfonamide depends on its application. In organic synthesis, it acts as a versatile intermediate that can undergo various chemical transformations. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The cyano and sulfonamide groups can participate in hydrogen bonding and other interactions that influence the compound’s activity.
Comparison with Similar Compounds
N,N-bis(2-cyanoethyl)formamide: Similar in structure but with a formamide group instead of a sulfonamide group.
N,N-bis(2-cyanoethyl)-1,2-ethylenediamine: Contains an ethylenediamine backbone instead of a benzene ring.
N,N-bis(2-cyanoethyl)-4-hydroxybenzenesulfonamide: Similar structure but with a hydroxyl group instead of a methoxy group on the benzene ring.
Uniqueness: N,N-bis(2-cyanoethyl)-4-methoxybenzenesulfonamide is unique due to the presence of both cyanoethyl and methoxy groups attached to a sulfonamide moiety
Properties
IUPAC Name |
N,N-bis(2-cyanoethyl)-4-methoxybenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-19-12-4-6-13(7-5-12)20(17,18)16(10-2-8-14)11-3-9-15/h4-7H,2-3,10-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWOJVBYLLFVXOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CCC#N)CCC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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